molecular formula C10H10N2O4 B1310031 (3,4-Dimethyl-6-oxo-1,6-dihydro-pyrano[2,3-c]-pyrazol-5-yl)-acetic acid CAS No. 879025-21-5

(3,4-Dimethyl-6-oxo-1,6-dihydro-pyrano[2,3-c]-pyrazol-5-yl)-acetic acid

Cat. No. B1310031
CAS RN: 879025-21-5
M. Wt: 222.2 g/mol
InChI Key: BDTOYGBTMOIRDV-UHFFFAOYSA-N
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Description

“(3,4-Dimethyl-6-oxo-1,6-dihydro-pyrano[2,3-c]-pyrazol-5-yl)-acetic acid” is a chemical compound used for proteomics research . Its molecular formula is C10H10N2O4 .

Scientific Research Applications

Pharmaceutical Research

Compounds with similar structures have been explored for their potential as inhibitors of various biological targets. For example, derivatives of thieno[2,3-d]pyrimidine have been studied as inhibitors for TrmD isolated from Haemophilus influenzae . This suggests that our compound could be investigated for antimicrobial properties.

Enzyme Inhibition

Similar compounds have been reported as xanthine oxidase inhibitors (XOIs), which are important for treating hyperuricemia-associated diseases . The compound might serve as a lead structure for developing new XOIs.

Organic Synthesis

Compounds like Meldrum’s acid have been used extensively in organic synthesis . The compound you’re interested in might be used as a building block or intermediate in the synthesis of more complex molecules.

Mechanism of Action

properties

IUPAC Name

2-(3,4-dimethyl-6-oxo-2H-pyrano[2,3-c]pyrazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-4-6(3-7(13)14)10(15)16-9-8(4)5(2)11-12-9/h3H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTOYGBTMOIRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=NNC(=C12)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethyl-6-oxo-1,6-dihydro-pyrano[2,3-c]-pyrazol-5-yl)-acetic acid

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